molecular formula C14H19NO B12709747 Indole, 1-(1-isobutoxyethyl)- CAS No. 85592-24-1

Indole, 1-(1-isobutoxyethyl)-

Cat. No.: B12709747
CAS No.: 85592-24-1
M. Wt: 217.31 g/mol
InChI Key: ACNZOELBWAXPEH-UHFFFAOYSA-N
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Description

Indole, 1-(1-isobutoxyethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole, 1-(1-isobutoxyethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . Another common method is the transition metal-catalyzed cyclization of unsaturated substrates, which has become a valuable approach for preparing heterocycles .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or transition metal-catalyzed methods. These processes are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Indole, 1-(1-isobutoxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Indole, 1-(1-isobutoxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Indole, 1-(1-isobutoxyethyl)- can be compared with other indole derivatives such as:

Uniqueness

Indole, 1-(1-isobutoxyethyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

85592-24-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-[1-(2-methylpropoxy)ethyl]indole

InChI

InChI=1S/C14H19NO/c1-11(2)10-16-12(3)15-9-8-13-6-4-5-7-14(13)15/h4-9,11-12H,10H2,1-3H3

InChI Key

ACNZOELBWAXPEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)N1C=CC2=CC=CC=C21

Origin of Product

United States

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